Ethyl 2-(2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)thiazol-4-yl)acetate
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Overview
Description
Ethyl 2-(2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)thiazol-4-yl)acetate is a complex organic compound that features a thiazole ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)thiazol-4-yl)acetate typically involves multiple steps. One common method includes the reaction of 4,6-dimethylpyrimidine-2-thiol with ethyl bromoacetate to form an intermediate, which is then reacted with thiazole derivatives under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride.
Solvents: Ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of thioethers .
Scientific Research Applications
Ethyl 2-(2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)thiazol-4-yl)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)thiazol-4-yl)acetate involves its interaction with molecular targets such as enzymes. For instance, it may inhibit the activity of sirtuins by binding to their active sites, thereby affecting processes like autophagy and immune responses .
Comparison with Similar Compounds
Similar Compounds
2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-phenylacetamide: Another compound with a similar pyrimidine-thiazole structure, known for its inhibitory effects on sirtuins.
Ethyl 2-(3-(6-(4-nitrophenyl)-2-thioxo-1,2-dihydropyrimidin-4-yl)-1H-indol-1-yl)acetate: Known for its antiviral activity.
Uniqueness
Ethyl 2-(2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)thiazol-4-yl)acetate is unique due to its specific combination of a pyrimidine ring and a thiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research in medicinal chemistry and related fields .
Properties
IUPAC Name |
ethyl 2-[2-[[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S2/c1-4-22-13(21)6-11-7-23-15(18-11)19-12(20)8-24-14-16-9(2)5-10(3)17-14/h5,7H,4,6,8H2,1-3H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYYBWNCOZBKHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CSC2=NC(=CC(=N2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>55 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID85268406 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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